Azilsartan Medoxomil
Azilsartan Medoxomil
Azilsartan medoxomil also known as TAK-491, is an orally administered angiotensin II receptor type 1 antagonist (blocker) used in the treatment of adults with essential hypertension. Azilsartan medoxomil is a useful and attractive new option for lowering BP in patients with essential hypertension, particularly for those not able to tolerate other antihypertensive drugs. Further studies are required to evaluate the effects of azilsartan medoxomil on cardiovascular morbidity and mortality.
Brand Name:
Vulcanchem
CAS No.:
863031-21-4
VCID:
VC0000978
InChI:
InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)
SMILES:
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C
Molecular Formula:
C30H24N4O8
Molecular Weight:
568.5 g/mol
Azilsartan Medoxomil
CAS No.: 863031-21-4
APIs
VCID: VC0000978
Molecular Formula: C30H24N4O8
Molecular Weight: 568.5 g/mol
Purity: > 98%
CAS No. | 863031-21-4 |
---|---|
Product Name | Azilsartan Medoxomil |
Molecular Formula | C30H24N4O8 |
Molecular Weight | 568.5 g/mol |
IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Standard InChI | InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36) |
Standard InChIKey | QJFSABGVXDWMIW-UHFFFAOYSA-N |
Isomeric SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C |
SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C |
Canonical SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C |
Appearance | Solid powder |
Description | Azilsartan medoxomil also known as TAK-491, is an orally administered angiotensin II receptor type 1 antagonist (blocker) used in the treatment of adults with essential hypertension. Azilsartan medoxomil is a useful and attractive new option for lowering BP in patients with essential hypertension, particularly for those not able to tolerate other antihypertensive drugs. Further studies are required to evaluate the effects of azilsartan medoxomil on cardiovascular morbidity and mortality. |
Purity | > 98% |
Synonyms | AZILSARTAN MEDOXOMIL; 863031-21-4; Edarbi; Azilsartan (medoxomil); TAK 491; UNII-LL0G25K7I2 |
Reference | 1: Dudkowski C, Karim A, Zhao Z, Alonso AB, Garg D, Preston RA. Single-Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment. J Clin Pharmacol. 2017 Jul 27. doi: 10.1002/jcph.970. [Epub ahead of print] PubMed PMID: 28750149. 2: Neutel JM, Cushman WC, Lloyd E, Barger B, Handley A. Comparison of long-term safety of fixed-dose combinations azilsartan medoxomil/chlorthalidone vs olmesartan medoxomil/hydrochlorothiazide. J Clin Hypertens (Greenwich). 2017 Sep;19(9):874-883. doi: 10.1111/jch.13009. Epub 2017 Jul 6. PubMed PMID: 28681550. 3: Johnson W, White WB, Sica D, Bakris GL, Weber MA, Handley A, Perez A, Cao C, Kupfer S, Saunders EB. Evaluation of the angiotensin II receptor blocker azilsartan medoxomil in African-American patients with hypertension. J Clin Hypertens (Greenwich). 2017 Jul;19(7):695-701. doi: 10.1111/jch.12993. Epub 2017 May 11. PubMed PMID: 28493376. 4: Hjermitslev M, Grimm DG, Wehland M, Simonsen U, Krüger M. Azilsartan Medoxomil, an Angiotensin II Receptor Antagonist for the Treatment of Hypertension. Basic Clin Pharmacol Toxicol. 2017 Oct;121(4):225-233. doi: 10.1111/bcpt.12800. Epub 2017 Jun 19. Review. PubMed PMID: 28444983. 5: Skibitskiy VV, Fendrikova AV, Sirotenko DV, Skibitskiy AV. [Hronotherapy Aspects of Efficiency Azilsartan Medoxomil in Combination Therapy in Patients With Hypertension and Metabolic Syndrome]. Kardiologiia. 2016 Oct;56(10):35-40. Russian. PubMed PMID: 28290893. 6: Vasyuk YA, Shupenina EY, Nesvetov VV, Nesterova EA, Golubkova EI. [Azilsartan Medoxomil Capabilities in Arterial Hypertension and Obesity]. Kardiologiia. 2016 Dec;56(11):108-112. Russian. PubMed PMID: 28290827. 7: Kumar Puttrevu S, Ramakrishna R, Bhateria M, Jain M, Hanif K, Bhatta RS. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats. Naunyn Schmiedebergs Arch Pharmacol. 2017 May;390(5):457-470. doi: 10.1007/s00210-017-1339-6. Epub 2017 Feb 11. PubMed PMID: 28190245. 8: Perez A, Cao C. The Impact of Azilsartan Medoxomil Treatment (Capsule Formulation) at Doses Ranging From 10 to 80 mg: Significant, Rapid Reductions in Clinic Diastolic and Systolic Blood Pressure. J Clin Hypertens (Greenwich). 2017 Mar;19(3):312-321. doi: 10.1111/jch.12895. Epub 2016 Aug 25. PubMed PMID: 27558280. 9: Dudkowski C, Karim A, Munsaka M. Effects of Food Intake on the Pharmacokinetics of Azilsartan Medoxomil and Chlorthalidone Alone and in Fixed-Dose Combination in Healthy Adults. Clin Pharmacol Drug Dev. 2016 Sep;5(5):393-8. doi: 10.1002/cpdd.249. Epub 2016 Mar 4. PubMed PMID: 27514506; PubMed Central PMCID: PMC5069450. 10: Kaneko M, Satomi T, Fujiwara S, Uchiyama H, Kusumoto K, Nishimoto T. AT1 receptor blocker azilsartan medoxomil normalizes plasma miR-146a and miR-342-3p in a murine heart failure model. Biomarkers. 2017 May - Jun;22(3-4):253-260. doi: 10.1080/1354750X.2016.1204001. Epub 2016 Jul 11. PubMed PMID: 27321284. |
PubChem Compound | 11238823 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume